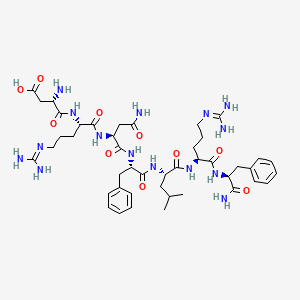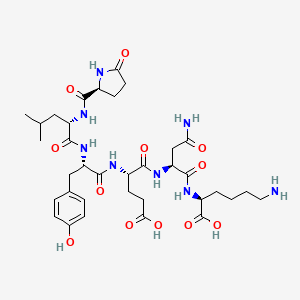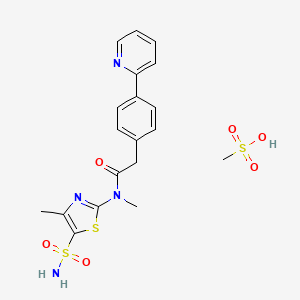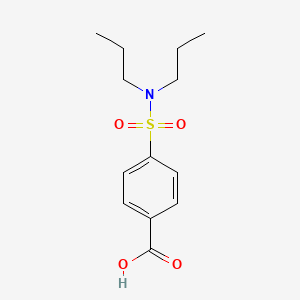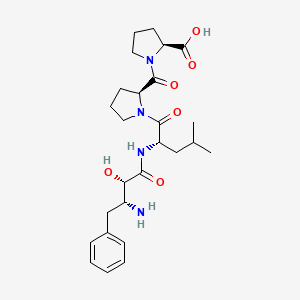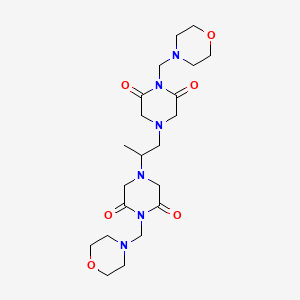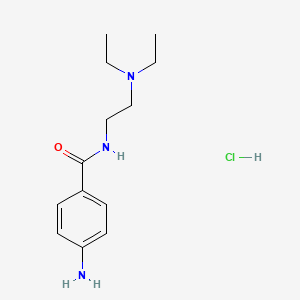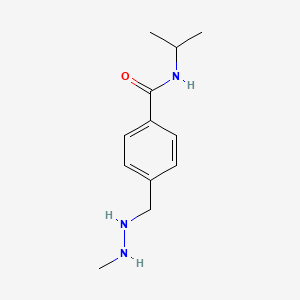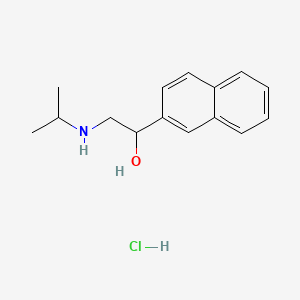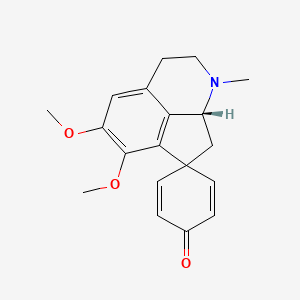![molecular formula C17H13Br2N5OS B1678312 N-(2,6-dibromo-4-methoxyphenyl)-4-(2-methylimidazo[1,2-a]pyrimidin-3-yl)thiazol-2-amine CAS No. 315704-66-6](/img/structure/B1678312.png)
N-(2,6-dibromo-4-methoxyphenyl)-4-(2-methylimidazo[1,2-a]pyrimidin-3-yl)thiazol-2-amine
Overview
Description
Polycomb complex protein BMI-1 is a polycomb ring finger oncogene that regulates the p16 and p19 cell cycle inhibitor genes. It is necessary for efficient self-renewing cell divisions of stem cells in several tissues and can be over-expressed in tumors. PTC-209 is a BMI-1 inhibitor (IC50 = ~ 0.5 μM) that irreversibly impairs colorectal cancer-initiating cell (CIC) growth. It reduces tumor growth in CIC xenograft assays and abrogates colorectal cancer cell self-renewal in vivo, reducing their tumorigenic potential.
a potent and selective BMI-1 inhibitor
PTC-209 is a potent BMI-1 inhibitor with potential anticancer activity. PTC-209 inhibits endogenous BMI-1 expression in human colorectal HCT116 and human fibrosarcoma HT1080 tumor cells. PTC-209 decreases colorectal tumor cell growth in a BMI-1-dependent way. In addition, PTC-209 impairs colorectal cancer-initiating cells (CICs) through irreversible growth inhibition.
Scientific Research Applications
Cardiac Reprogramming
PTC-209 has been shown to promote the reprogramming of fibroblasts into induced cardiomyocytes (iCMs), which are cells that can beat spontaneously like heart cells. It increases the expression of late cardiac markers such as Troponin T and myosin muscle light chain-2v, indicating its potential in heart regeneration therapies .
Cancer Research
In cancer studies, PTC-209 is known to inhibit the protein Bmi1, which is involved in the proliferation and self-renewal of cancer cells. It has been observed to have anti-cancer effects by inhibiting the STAT3 signaling pathway, which is crucial for cancer cell survival and proliferation .
Endometrial Cancer Treatment
The impact of PTC-209 on endometrial cancer cells has been studied with a focus on the AKT pathway, a key regulator of cell survival and metabolism. The compound’s effectiveness was found to be dependent on glucose levels and cell context, suggesting its potential as a targeted therapy for endometrial cancer .
Mechanism of Action
PTC-209, also known as N-(2,6-dibromo-4-methoxyphenyl)-4-(2-methylimidazo[1,2-a]pyrimidin-3-yl)thiazol-2-amine, is a potent and selective inhibitor of the polycomb complex protein BMI-1 .
Target of Action
The primary target of PTC-209 is the polycomb complex protein BMI-1 . BMI-1 is a putative oncogene reported to be overexpressed in multiple myeloma (MM) and other cancers .
Mode of Action
PTC-209 acts by inhibiting BMI-1, leading to a decrease in the expression of BMI-1 in cancer cells . This inhibition is achieved presumably by post-transcriptional repression and ubiquitin-proteasomal degradation . The compound induces a G1 cell cycle arrest, promotes apoptosis, and demonstrates synergistic activity with other anti-cancer drugs .
Biochemical Pathways
PTC-209 affects several biochemical pathways. It leads to a significant decrease of cyclin D1 (CCND1) and v-myc avian myelocytomatosis viral oncogene homolog (MYC) expression, as well as upregulation of cyclin-dependent kinase inhibitor 1A (CDKN1A) and cyclin-dependent kinase inhibitor 1B (CDKN1B) . Additionally, it induces upregulation of NOXA and subsequent downregulation of myeloid cell leukemia 1 (MCL-1) protein levels, which likely mediate the apoptotic effects of PTC-209 .
Result of Action
The result of PTC-209’s action is a significant decrease in viable cell numbers in human MM cell lines . It impairs cell proliferation, compromises migration and invasiveness, and increases cell apoptosis and chemosensitivity to other drugs .
Action Environment
PTC-209’s action is upheld in the presence of stromal support or myeloma growth factors insulin-like growth factor 1 (IGF-1) and interleukin 6 (IL-6) . In the MM microenvironment, PTC-209 impairs tube formation, impairs osteoclast development, and decreases osteoblast formation in a dose-dependent manner .
properties
IUPAC Name |
N-(2,6-dibromo-4-methoxyphenyl)-4-(2-methylimidazo[1,2-a]pyrimidin-3-yl)-1,3-thiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13Br2N5OS/c1-9-15(24-5-3-4-20-16(24)21-9)13-8-26-17(22-13)23-14-11(18)6-10(25-2)7-12(14)19/h3-8H,1-2H3,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVOOCQSWCCRVDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=CC=NC2=N1)C3=CSC(=N3)NC4=C(C=C(C=C4Br)OC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Br2N5OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,6-dibromo-4-methoxyphenyl)-4-(2-methylimidazo[1,2-a]pyrimidin-3-yl)thiazol-2-amine | |
CAS RN |
315704-66-6 | |
| Record name | 315704-66-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary target of PTC-209?
A1: PTC-209 specifically inhibits the polycomb group protein Bmi-1 [, ]. This protein is part of the Polycomb Repressive Complex 1 (PRC1), which plays a crucial role in gene silencing and epigenetic regulation [, ].
Q2: How does PTC-209 affect Bmi-1?
A2: PTC-209 acts as a transcriptional inhibitor of Bmi-1, leading to a reduction in its protein levels [, , ]. While the precise mechanism remains under investigation, studies have shown that it does not directly affect other PRC1 subunits like CBX-7 and RING1B [].
Q3: What are the downstream effects of Bmi-1 inhibition by PTC-209?
A3: PTC-209-mediated Bmi-1 inhibition leads to various downstream effects, including:
- Reactivation of Tumor Suppressor Genes: Bmi-1 normally represses tumor suppressor genes like CDKN2A (p16) and CDKN1A (p21) [, ]. PTC-209 reverses this repression, leading to their upregulation and subsequent cell cycle arrest [, ].
- Induction of Apoptosis: PTC-209 treatment has been shown to induce apoptosis (programmed cell death) in various cancer cell lines [, , , ]. This is likely mediated through multiple pathways, including mitochondrial apoptosis and p53 activation [, , ].
- Impairment of Cancer Stem Cells: Bmi-1 plays a crucial role in the self-renewal and maintenance of cancer stem cells (CSCs) [, ]. PTC-209 effectively targets these CSCs, hindering their growth and potentially reducing tumor recurrence [, , , ].
Q4: Does PTC-209 affect other signaling pathways?
A4: Research suggests that PTC-209 can influence other signaling pathways besides those directly related to Bmi-1. For instance, it has shown effects on:
- NOTCH Signaling: PTC-209 downregulates NOTCH signaling proteins like NOTCH1, HES1, and MYC, contributing to its anti-proliferative effects in leukemia cells [].
- AKT Pathway: PTC-209 impacts the AKT pathway in a glucose and cell context-dependent manner, potentially by influencing PHLPP expression, particularly in endometrial cancer cells [].
- Hippo Pathway: In rhabdomyosarcoma, PTC-209 has been linked to the activation of the Hippo tumor suppressor pathway, leading to decreased YAP levels and reduced expression of YAP/TAZ target genes [].
Q5: What is the molecular formula and weight of PTC-209?
A5: The molecular formula of PTC-209 is C15H11Br2N5OS, and its molecular weight is 481.19 g/mol.
Q6: Has the stability of PTC-209 been investigated?
A6: While the provided research doesn't delve into detailed stability studies of PTC-209, certain aspects are highlighted:
- Nanoparticle Delivery: One study successfully utilized nanoparticle-based delivery systems to encapsulate and deliver PTC-209 both systemically and intratumorally, suggesting the potential for formulating PTC-209 for improved stability and delivery [].
Q7: What types of cancer cells have shown sensitivity to PTC-209 in vitro?
A7: PTC-209 has demonstrated in vitro efficacy against a wide range of cancer cell lines, including:
- Acute Myeloid Leukemia (AML): PTC-209 induces apoptosis in AML cell lines and primary AML cells, particularly in the immature CD34+CD38- population, which is enriched for leukemia stem cells [, ].
- Lung Cancer: PTC-209 inhibits the growth of both small cell and non-small cell lung cancer cell lines [, ].
- Breast Cancer: It effectively targets breast cancer cell lines and has been shown to reduce the breast cancer stem cell phenotype [, ].
- Colon Cancer: PTC-209 exhibits anti-proliferative effects in colon cancer cell lines [].
- Glioblastoma: It effectively inhibits glioblastoma cell proliferation, migration, and the self-renewal of glioblastoma stem cells [].
- Rhabdomyosarcoma: PTC-209 demonstrates potent anti-tumor activity against alveolar rhabdomyosarcoma cell lines, inhibiting proliferation and inducing apoptosis [, ].
- Biliary Tract Cancer: It reduces cell viability and induces cell cycle arrest in biliary tract cancer cells, suggesting potential as a therapeutic agent [].
- Esophageal Squamous Cell Carcinoma: PTC-209, especially when combined with cisplatin, exhibits inhibitory effects on esophageal squamous cell carcinoma progression [].
Q8: Has the in vivo efficacy of PTC-209 been evaluated?
A8: Yes, PTC-209 has shown promising results in preclinical in vivo models:
- Xenograft Models: PTC-209 significantly reduced tumor growth in xenograft models of various cancers, including acute myeloid leukemia, glioblastoma, rhabdomyosarcoma, and prostate cancer [, , , ].
- Synergistic Effects: In a prostate cancer model, PTC-209 enhanced the efficacy of castration therapy, suggesting potential for combination therapies [].
Q9: Are there any known mechanisms of resistance to PTC-209?
A10: While dedicated resistance studies are limited, one study suggested that overexpression of SP1, a transcription factor involved in thymidylate synthase (TS) expression, might contribute to PTC-209 resistance in non-small cell lung cancer [].
Q10: What are the future directions for research on PTC-209?
A10: Further research on PTC-209 should focus on:
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




